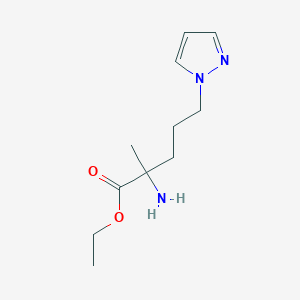

Ethyl 2-amino-2-methyl-5-(1h-pyrazol-1-yl)pentanoate

Description

Ethyl 2-amino-2-methyl-5-(1H-pyrazol-1-yl)pentanoate is a synthetic organic compound characterized by a pentanoate ester backbone with a 2-amino-2-methyl substituent and a 1H-pyrazole ring at the 5-position. Its structural features—such as the ester group, amino moiety, and pyrazole heterocycle—position it as a versatile intermediate for pharmaceutical or agrochemical synthesis.

Properties

Molecular Formula |

C11H19N3O2 |

|---|---|

Molecular Weight |

225.29 g/mol |

IUPAC Name |

ethyl 2-amino-2-methyl-5-pyrazol-1-ylpentanoate |

InChI |

InChI=1S/C11H19N3O2/c1-3-16-10(15)11(2,12)6-4-8-14-9-5-7-13-14/h5,7,9H,3-4,6,8,12H2,1-2H3 |

InChI Key |

CFGBIMWATQUGKM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C)(CCCN1C=CC=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-2-methyl-5-(1H-pyrazol-1-yl)pentanoate typically involves the reaction of ethyl 2-amino-2-methylpentanoate with a pyrazole derivative. One common method is the condensation reaction between ethyl 2-amino-2-methylpentanoate and 1H-pyrazole-1-carboxaldehyde in the presence of a suitable catalyst and solvent. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be considered to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-2-methyl-5-(1H-pyrazol-1-yl)pentanoate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

Substitution: The amino group in the compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

Oxidation: Oxidized pyrazole derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-amino-2-methyl-5-(1H-pyrazol-1-yl)pentanoate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

Industry: Used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethyl 2-amino-2-methyl-5-(1H-pyrazol-1-yl)pentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

Functional Group Impact :

- The ester group in the target compound enhances lipophilicity, favoring membrane permeability in biological systems compared to the carboxylic acid analog .

- The pyrazole ring provides moderate hydrogen-bonding capacity, while triazole analogs (e.g., ) offer additional nitrogen atoms for stronger interactions with biological targets.

Synthetic Utility :

- Boronate-containing analogs (e.g., ) are critical intermediates in Suzuki reactions, enabling rapid diversification of molecular scaffolds.

- Halogenated derivatives (e.g., ) serve as substrates for late-stage functionalization in drug discovery pipelines.

Carboxylic acid derivatives (e.g., ) are more water-soluble, suggesting utility in formulations requiring improved bioavailability.

Biological Activity

Ethyl 2-amino-2-methyl-5-(1H-pyrazol-1-yl)pentanoate is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C11H19N3O2 |

| Molecular Weight | 225.29 g/mol |

| IUPAC Name | Ethyl 2-amino-2-methyl-5-(1H-pyrazol-1-yl)pentanoate |

| InChI | InChI=1S/C11H19N3O2/c1-3-16-10(15)11(2,12)6-4-8-14-9-5-7-13-14/h5,7,9H,3-4,6,8,12H2,1-2H3 |

| Canonical SMILES | CCOC(=O)C(C)(CCCN1C=CC=N1)N |

The compound belongs to the class of pyrazole derivatives, which are known for their diverse biological activities.

The biological activity of ethyl 2-amino-2-methyl-5-(1H-pyrazol-1-yl)pentanoate is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The pyrazole moiety allows for the formation of hydrogen bonds and other non-covalent interactions with active sites on proteins, potentially leading to enzyme inhibition or modulation.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Protein-Ligand Interactions : It can bind to proteins, altering their function and affecting cellular processes.

Biological Activity

Research has shown that ethyl 2-amino-2-methyl-5-(1H-pyrazol-1-yl)pentanoate exhibits several biological activities:

Antioxidant Activity

The antioxidant capacity of pyrazole derivatives has been documented in various studies. Compounds with similar structures have shown significant radical scavenging activity . This property may contribute to protective effects against oxidative stress-related diseases.

Neuroprotective Effects

Preliminary data suggest that pyrazole derivatives can exhibit neuroprotective properties. Research on related compounds indicates potential benefits in neurodegenerative conditions through mechanisms such as reducing neuronal apoptosis and enhancing neurotrophic factor signaling .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial activity of various pyrazole derivatives, compounds structurally similar to ethyl 2-amino-2-methyl-5-(1H-pyrazol-1-yl)pentanoate were tested against Staphylococcus aureus and Escherichia coli. The results indicated a dose-dependent inhibition of bacterial growth, supporting the hypothesis that this class of compounds may be effective antimicrobial agents .

Case Study 2: Neuroprotective Mechanisms

Research exploring the neuroprotective effects of pyrazole derivatives found that certain compounds could significantly reduce neuronal death in models of oxidative stress. These compounds enhanced the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), suggesting a mechanism through which ethyl 2-amino-2-methyl-5-(1H-pyrazol-1-yl)pentanoate might exert protective effects in neuronal cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.